C.I. Direct Brown 1
Overview
Description
C.I. Direct Brown 1, also known as Direct Brown 1, is a brown dye . It belongs to the trisazo class . The linear formula of Direct Brown 1 is C31H22N8Na2O6S . It has a molecular weight of 680.60 .
Synthesis Analysis
Direct Brown 1 is synthesized through a series of reactions. The process involves double nitration of 4-(4-Aminophenyl)benzenamine, which is first coupled with 2-Hydroxybenzoic acid. This is followed by diazotization with 4-Aminobenzenesulfonic acid under acidic conditions. The resulting product is then coupled with Benzene-1,3-diamine .Molecular Structure Analysis
The molecular structure of Direct Brown 1 is complex. It is composed of multiple aromatic rings and azo groups, which contribute to its color. The molecule also contains sodium (Na), oxygen (O), and sulfur (S) atoms .Physical and Chemical Properties Analysis
Direct Brown 1 is a brown powder that is soluble in water and ethanol, and slightly soluble in acetone . It has a strong affinity for cellulose fibers, especially at temperatures around 100°C .Scientific Research Applications
Adsorptive Removal of Dyes from Aqueous Solutions:
- C.I. Direct Brown 1 has been studied for its ability to be adsorbed onto coal-based sorbents, including charfines, lignite coal, and bituminous coal, as well as activated carbon (Filtrasorb-400). This research indicates its potential in color removal from wastewater. The adsorption interaction follows a first-order irreversible rate equation for coal-based sorbents and a first-order reversible rate equation for activated carbon. Additionally, the sorption capacity and the interaction complexity have been analyzed in detail (Mohan, Rao, & Karthikeyan, 2002).
Photographic Surveying in Anthropology:
- While not directly related to this compound, research in the field of anthropology has utilized similar dyes for photographic surveying. This method helps in recording direct observations and surveying ecological, technological, and sociocultural patterns, which is crucial for scientific recognition and research acceleration (Collier, 1957).
Direct Carbon Solid Oxide Fuel Cells:
- This compound and similar compounds have implications in the energy sector, especially in the development of direct carbon solid oxide fuel cells (DC-SOFCs). Research in this area is focused on using brown coal, which may contain such dyes, for efficient and environmentally friendly electricity generation. This includes studies on the electrochemical performance and catalytic properties of metallic species in brown coal (Wu et al., 2019).
Catalytic Gasification of Carbon in Fuel Cells:
- The catalytic properties of metallic species in brown coal, which could include compounds like this compound, have been explored for their effect on carbon oxidation and performance in direct carbon fuel cells. This research is crucial for the development of sustainable fuel technologies and the efficient utilization of low-rank coals (Rady et al., 2016).
Environmental Research Translation:
- Knowledge brokers in environmental research, including studies involving compounds like this compound, facilitate the translation of scientific expertise to influence regulatory processes and promote public health. This approach enhances the impact of environmental research on public policy and health outcomes (Pennell et al., 2013).
Safety and Hazards
Properties
CAS No. |
3811-71-0 |
---|---|
Molecular Formula |
C31H22N8Na2O6S |
Molecular Weight |
680.6 g/mol |
IUPAC Name |
disodium;5-[[4-[4-[[2,4-diamino-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C31H24N8O6S.2Na/c32-26-16-27(33)29(39-36-22-9-12-24(13-10-22)46(43,44)45)17-28(26)38-35-21-7-3-19(4-8-21)18-1-5-20(6-2-18)34-37-23-11-14-30(40)25(15-23)31(41)42;;/h1-17,40H,32-33H2,(H,41,42)(H,43,44,45);;/q;2*+1/p-2 |
InChI Key |
VLTXMDHMAOPIKT-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3N)N)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)C(=O)[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3N)N)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+] |
3811-71-0 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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